1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride

LSD1 inhibition Epigenetics Structure-Activity Relationship

1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride (CAS: 2567136-01-8) is a fluorinated aryl cyclopropylamine derivative with the molecular formula C10H12ClF2NO and a molecular weight of 235.66 g/mol. This compound belongs to the cyclopropylamine class of lysine-specific demethylase 1 (LSD1) inhibitors, which are under investigation for epigenetic modulation in oncology.

Molecular Formula C10H12ClF2NO
Molecular Weight 235.66 g/mol
Cat. No. B12077447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride
Molecular FormulaC10H12ClF2NO
Molecular Weight235.66 g/mol
Structural Identifiers
SMILESC1CC1(COC2=C(C=C(C=C2)F)F)N.Cl
InChIInChI=1S/C10H11F2NO.ClH/c11-7-1-2-9(8(12)5-7)14-6-10(13)3-4-10;/h1-2,5H,3-4,6,13H2;1H
InChIKeyDLPHVBOXEXEAQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride: Chemical Profile and Procurement Context


1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride (CAS: 2567136-01-8) is a fluorinated aryl cyclopropylamine derivative with the molecular formula C10H12ClF2NO and a molecular weight of 235.66 g/mol . This compound belongs to the cyclopropylamine class of lysine-specific demethylase 1 (LSD1) inhibitors, which are under investigation for epigenetic modulation in oncology [1]. The hydrochloride salt form enhances aqueous solubility and facilitates handling in biological assay workflows .

Fluorinated aryl cyclopropylamine HCl for LSD1 inhibition studies
Hydrochloride salt format supports aqueous solubility for biological assay workflows

Why Generic Substitution Fails for 1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride


Generic substitution is not feasible for 1-(2,4-difluoro-phenoxymethyl)-cyclopropylamine hydrochloride because the 2,4-difluorophenoxymethyl moiety imparts unique electronic and steric properties that dictate LSD1 binding pocket occupancy and selectivity over monoamine oxidases (MAO-A/B) [1]. Even subtle changes in the fluorine substitution pattern on the phenyl ring of arylcyclopropylamines have been shown to profoundly alter MAO inhibition potency and selectivity [2]. The specific 2,4-difluoro arrangement in this compound is designed to optimize these interactions, making it non-interchangeable with 2,5-difluoro, 3,4-difluoro, or monohalogenated analogs .

2,4-difluoro substitution pattern may shift LSD1 binding and MAO selectivity vs 2,5-difluoro or 3,4-difluoro analogs
Even minor changes in fluorine position on the phenyl ring can alter MAO inhibition profile; direct substitution may not reproduce reported selectivity
Monohalogenated or non-fluorinated analogs may exhibit different LSD1 potency and should not be assumed interchangeable

Quantitative Differentiation Evidence for 1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride


Enhanced LSD1 Binding Affinity Conferred by 2,4-Difluorophenoxymethyl Substituent Versus Non-Fluorinated Analog

The introduction of the 2,4-difluorophenoxymethyl group in cyclopropylamine LSD1 inhibitors has been demonstrated in patent data to improve binding affinity compared to the unsubstituted phenoxymethyl analog. In the LSD1 inhibition assay described in patent US9487511, compounds with 2,4-difluorophenoxy substitution consistently exhibited IC50 values below 139 nM [1], whereas the corresponding unsubstituted phenoxy analogs showed markedly reduced potency. The 2,4-difluoro pattern enhances van der Waals contacts within the LSD1 hydrophobic pocket and modulates the electron density of the phenyl ring to favor π-stacking interactions with the FAD cofactor [2]. While the exact IC50 for this specific compound is not publicly disclosed, the class-level trend indicates a greater than 2-fold improvement in potency over the non-fluorinated counterpart [3].

LSD1 IC50 context
Class-level inference
Predicted sub-139 nM
vs >300 nM unsubstituted
Supports LSD1 inhibitor screening context
Exact IC50 not publicly disclosed
LSD1 inhibition Epigenetics Structure-Activity Relationship

Improved MAO Selectivity Profile Through 2,4-Difluorophenoxymethyl Substitution

A critical liability of many arylcyclopropylamine LSD1 inhibitors is inhibition of mitochondrial monoamine oxidases MAO-A and MAO-B, leading to potential cardiovascular and neuropsychiatric side effects. Patent data (US9487511) indicates that compounds bearing the 2,4-difluorophenoxymethyl motif exhibit significantly weaker inhibition of MAO enzymes compared to their 3,5-difluoro or 2,5-difluoro counterparts [1]. A close analog (US9487511, Example 80) showed an MAO-B IC50 of >100,000 nM [2], suggesting that the 2,4-difluoro arrangement on the phenoxy ring minimizes interaction with the MAO active site. This stands in contrast to 2,5-difluorophenoxy analogs, which have been shown to retain substantial MAO-B inhibitory activity . The 2,4-substitution pattern may thus offer an improved therapeutic index for LSD1-targeting applications.

MAO-B Selectivity
Class-level inference
IC50 >100,000 nM
Supports MAO isoform selectivity review
Based on close 2,4-difluoro analog data
MAO selectivity Off-target liability CNS safety

Optimized Physicochemical Properties for Blood-Brain Barrier Penetration

The 2,4-difluorophenoxymethyl moiety imparts a calculated logD7.4 value within the optimal range for CNS penetration (typically 1-3) [1]. This compound's specific molecular topology (C10H12ClF2NO; molecular weight 235.66 g/mol) yields a predicted logD7.4 of approximately 1.8 [2], compared to 1.2 for the non-fluorinated phenoxymethyl analog and 2.5 for the 3,5-difluoro isomer. The 2,4-difluoro arrangement strikes a balance between lipophilicity and hydrogen bond acceptor capacity, facilitating passive diffusion across the blood-brain barrier while maintaining sufficient aqueous solubility for formulation [3]. This differentiates it from more lipophilic analogs that may exhibit higher brain penetration but suffer from poor solubility and increased hERG channel binding liability.

Predicted logD7.4
In silico prediction
logD7.4 = 1.8
Supports CNS penetration study fit
Experimental confirmation needed; compare non-fluorinated 1.2, 3,5-difluoro 2.5
CNS drug design ADME logD

Synthetic Accessibility and Scalability Advantage Over Bridged or Spirocyclic LSD1 Inhibitors

Unlike more complex LSD1 inhibitors such as GSK2879552 (a spirocyclic cyclopropylamine) or bomedemstat (a bridged bicyclic amine), the target compound features a synthetically accessible 1-(phenoxymethyl)cyclopropylamine core. The synthesis proceeds via a well-established two-step sequence: (1) O-alkylation of 2,4-difluorophenol with epichlorohydrin or an equivalent electrophile, and (2) Kulinkovich cyclopropanation of the resulting epoxide with an appropriate nitrile to install the cyclopropylamine [1]. This synthetic route avoids the need for chiral resolution or asymmetric synthesis, as the quaternary carbon center of this compound is achiral. In contrast, GSK2879552 requires stereoselective synthesis of a spirocyclic amine, adding significant cost and complexity for procurement or in-house production [2]. The target compound's streamlined synthesis renders it a more cost-effective and readily available tool molecule for LSD1 research.

Synthetic Steps
Supporting evidence
Achiral; 2-3 steps
vs 8-10 steps spirocyclic
Supports scalable procurement
Based on patent literature routes
Medicinal chemistry Scale-up synthesis Cost of goods

Optimal Application Scenarios for 1-(2,4-Difluoro-phenoxymethyl)-cyclopropylamine hydrochloride Based on Differentiation Evidence


Primary Hit Validation in LSD1-Mediated Epigenetic Reporter Assays

This compound is ideally suited for primary hit validation in LSD1-dependent epigenetic reporter gene assays, where its balanced LSD1 potency and MAO selectivity (Evidence Items 1 and 2) minimize confounding off-target effects that can obscure true LSD1-mediated transcriptional regulation [1]. Use at concentrations of 100 nM to 1 µM in cell lines such as THP-1 or MV4-11 to monitor CD11b upregulation or H3K4me2 accumulation as pharmacodynamic biomarkers.

In Vivo Target Engagement Studies in CNS Disease Models

The compound's optimized physicochemical profile (Evidence Item 3), including a predicted logD7.4 of 1.8 and moderate molecular weight, supports its use in rodent models of CNS disease where LSD1 inhibition is hypothesized to provide therapeutic benefit, such as in acute myeloid leukemia with CNS involvement or neurodegenerative disorders involving epigenetic dysregulation [2]. Its low predicted MAO-B liability reduces cardiovascular risk compared to less selective analogs.

Cost-Effective Tool Compound for Large-Scale Epigenetic Screening Libraries

The synthetic accessibility and achiral nature (Evidence Item 4) make this compound a practical choice for inclusion in large-scale epigenetic screening libraries. Its two-step synthesis from commercial precursors allows for bulk procurement at a lower cost per milligram than chirally resolved or spirocyclic LSD1 inhibitors, enabling its use in high-throughput screening campaigns with hundreds of microtiter plates [3].

Comparator Compound for Evaluating Novel LSD1 Inhibitor Chemotypes

This compound serves as an excellent comparator molecule in structure-activity relationship (SAR) studies aimed at exploring novel LSD1 inhibitor scaffolds. Its well-defined 2,4-difluorophenoxymethyl pharmacophore provides a benchmark against which new chemotypes can be evaluated for LSD1 potency, MAO selectivity, and CNS penetration, facilitating the identification of next-generation epigenetic therapeutics .

Application
Selection Property
Validation Focus
Epigenetic reporter gene assays
Balanced LSD1 potency & MAO selectivity
CD11b upregulation / H3K4me2 accumulation endpoints
CNS target engagement studies
Predicted CNS penetration profile
Brain exposure and PD biomarker response
High-throughput epigenetic screening
Synthetic accessibility & achiral nature
Cost-effective bulk procurement and scalability
SAR comparator studies
Defined 2,4-difluorophenoxymethyl pharmacophore
LSD1/MAO selectivity benchmarking
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